molecular formula C21H20N4O3 B2953193 1-benzyl-N-(2-hydroxyethyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 902045-07-2

1-benzyl-N-(2-hydroxyethyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

Cat. No.: B2953193
CAS No.: 902045-07-2
M. Wt: 376.416
InChI Key: IUIGRHBYOOGYGH-UHFFFAOYSA-N
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Description

1-Benzyl-N-(2-hydroxyethyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a fused pyrido-pyrrolo-pyrimidine core, which is known for its biological activity and structural complexity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-benzyl-N-(2-hydroxyethyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide typically involves multi-step organic synthesis. A common approach includes the following steps:

    Formation of the Pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine Core:

    Introduction of the Benzyl Group:

    Hydroxyethyl Substitution:

    Final Functionalization:

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, and bases.

Major Products:

  • Oxidized derivatives (e.g., carboxylic acids).
  • Reduced derivatives (e.g., alcohols).
  • Substituted derivatives with various functional groups.

Chemistry:

  • Used as a building block in the synthesis of more complex molecules.
  • Studied for its reactivity and stability under different conditions.

Biology:

  • Potential applications in the development of new drugs due to its biological activity.
  • Investigated for its interactions with biological macromolecules.

Medicine:

  • Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
  • Studied for its pharmacokinetics and pharmacodynamics.

Industry:

  • Potential use in the development of new materials with specific properties.
  • Investigated for its role in catalysis and other industrial processes.

Mechanism of Action

The mechanism by which 1-benzyl-N-(2-hydroxyethyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide exerts its effects is likely related to its ability to interact with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to fit into binding sites, potentially inhibiting or activating biological pathways.

Comparison with Similar Compounds

    Pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine Derivatives: These compounds share the core structure and may have similar biological activities.

    Benzylated Pyrimidines: Compounds with benzyl groups attached to pyrimidine rings, which may exhibit similar reactivity.

Uniqueness:

  • The specific combination of functional groups in 1-benzyl-N-(2-hydroxyethyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide provides unique chemical and biological properties.
  • Its potential for diverse chemical modifications makes it a valuable compound for research and development.

This detailed overview highlights the significance of this compound in various scientific and industrial fields

Properties

IUPAC Name

6-benzyl-N-(2-hydroxyethyl)-10-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3/c1-14-6-5-10-24-18(14)23-19-16(21(24)28)12-17(20(27)22-9-11-26)25(19)13-15-7-3-2-4-8-15/h2-8,10,12,26H,9,11,13H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUIGRHBYOOGYGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3CC4=CC=CC=C4)C(=O)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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